3-(Quinolin-2-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-quinolin-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-8,14H,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLTFOLQWEQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618262 | |
| Record name | 3-(Quinolin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-82-4 | |
| Record name | 3-(Quinolin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Quinoline Based Scaffolds in Chemical and Medicinal Chemistry Research
The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. orientjchem.orgfrontiersin.org Its unique structure allows for functionalization at various positions, making it a versatile building block for designing novel bioactive compounds. orientjchem.orgfrontiersin.org Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. orientjchem.orgrsc.orgbenthamscience.com
The ability of the quinoline nucleus to be modified with different substituents significantly influences the resulting compound's biological activity. orientjchem.org For instance, structure-activity relationship (SAR) studies have revealed that the placement of specific groups, such as a fluorine atom at position 6 or a hydroxyl or methoxy (B1213986) group at position 7, can enhance antibacterial and antitumor activities, respectively. orientjchem.org This adaptability has led to the development of numerous quinoline-based drugs and has solidified the quinoline scaffold as a "privileged structure" in drug discovery. bohrium.comchemrj.org
Overview of Propanol Moieties in Bioactive Quinoline Compounds
The inclusion of a propanol (B110389) moiety can significantly influence the properties and biological activity of quinoline-based compounds. The propanol chain can enhance a compound's solubility and its ability to interact with biological targets.
For example, in a series of quinoxaline (B1680401) sulfonamide derivatives, the presence of a propanol moiety on the sulfonamide analogs resulted in excellent or equipotent antibacterial activity compared to the reference drug sulfadiazine. mdpi.com In another study, a series of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl) propan-2-ol derivatives were synthesized and evaluated for their potential as antifungal and antitubercular agents. researchgate.net
Research Trajectories and Academic Importance of 3 Quinolin 2 Yl Propan 1 Ol
Classical Strategies for Quinoline Core Construction
The foundational methods for quinoline synthesis were developed in the late 19th and early 20th centuries and remain relevant today. iipseries.org These strategies typically involve the condensation and cyclization of aniline (B41778) derivatives or other ortho-substituted benzene (B151609) rings.
Friedländer Quinoline Synthesis and its Adaptations
The Friedländer synthesis is one of the most direct methods for producing quinolines. researchgate.net It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group (a ketone or aldehyde with an α-methyl group). pharmaguideline.com The reaction is typically catalyzed by a base (like NaOH, KOH, or piperidine) or an acid and can also be performed under high-temperature, catalyst-free conditions. researchgate.netias.ac.in
To synthesize this compound via the Friedländer approach, one could theoretically react a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a ketone containing the required carbon chain, such as 5-hydroxypentan-2-one. The reaction would proceed via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring with the propanol side chain already in place.
A practical example of a related synthesis involves the preparation of 1-(4-phenylquinolin-2-yl)propan-1-one. bohrium.com This was achieved through a solvent-free Friedländer condensation of 2-aminobenzophenone with pentan-2,3-dione, using poly(phosphoric acid) as a catalyst at 90°C, resulting in an 82% yield. bohrium.com The resulting propanone derivative could subsequently be reduced to the target propanol. While this specific adaptation has been reported for related structures, direct synthesis of 5-(2-(4-aminophenyl)propan-2-yl)quinolin-8-ol (B11846774) using a modified Friedländer reaction has also been proposed. vulcanchem.com
Table 1: Examples of Friedländer Synthesis Conditions
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| o-Aminobenzaldehyde and Acetaldehyde | Alcoholic Sodium Hydroxide (B78521) | Quinoline | pharmaguideline.comuop.edu.pk |
| 2-Aminobenzophenone and Pentan-2,3-dione | Poly(phosphoric acid), 90°C, solvent-free | 1-(4-Phenylquinolin-2-yl)propan-1-one | bohrium.com |
| 2-Aminoarylketone and Acetylacetone | MIL-53(Al) MOF, 100°C, solvent-free | Substituted quinoline | ias.ac.in |
Gould-Jacobs, Conrad-Limpach, and Camps Reactions
The Gould-Jacobs reaction is a multi-step synthesis that produces 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org The process begins with a condensation, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgmdpi.comwikidoc.org This method is particularly useful for synthesizing drugs like norfloxacin. mdpi.com The regioselectivity of the cyclization is a key consideration, influenced by both steric and electronic factors. mdpi.comd-nb.info
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com Depending on the reaction temperature, this method can selectively produce either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (quinolones) (at higher temperatures, known as the Knorr variation). pharmaguideline.comwikipedia.org The reaction proceeds through a Schiff base intermediate, followed by cyclization. wikipedia.org High-boiling point solvents are often required for the thermal cyclization step. nih.gov
The Camps reaction utilizes an o-acylaminoacetophenone, which cyclizes in the presence of a hydroxide ion to form hydroxyquinolines. wikipedia.org The reaction can yield two different isomers depending on the reaction conditions and the structure of the starting material. wikipedia.orgnih.gov The mechanism involves an intramolecular aldol condensation. nih.gov
These methods primarily yield quinoline cores with hydroxyl or oxo functionalities. To apply them to the synthesis of this compound, the resulting quinolones would need to undergo further chemical modifications. For instance, a 2-quinolone could potentially be halogenated and then subjected to cross-coupling reactions to introduce the desired side chain.
Skraup and Doebner-von Miller Methods
The Skraup synthesis is a classic and commercially significant method for producing quinoline itself. uop.edu.pk It involves heating aniline with glycerol (B35011), sulfuric acid, and a mild oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pknumberanalytics.com The reaction is notoriously vigorous and exothermic. uop.edu.pk The mechanism starts with the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring. pharmaguideline.comuop.edu.pknumberanalytics.com
The Doebner-von Miller reaction is a more flexible variation of the Skraup synthesis. wikipedia.orgnumberanalytics.com It uses α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.orgslideshare.net This method allows for the synthesis of a wider variety of substituted quinolines compared to the Skraup reaction. numberanalytics.comresearchgate.net For example, reacting aniline with crotonaldehyde (B89634) yields 2-methylquinoline. iipseries.org To generate a precursor for this compound, one could envision using an α,β-unsaturated carbonyl compound like 5-hydroxypent-1-en-3-one with aniline, which could theoretically cyclize to form the desired product.
Table 2: Comparison of Classical Quinoline Syntheses
| Method | Key Reactants | Primary Product Type | Reference |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted/Substituted Quinolines | pharmaguideline.comnumberanalytics.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | iipseries.orgwikipedia.org |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines | wikipedia.orgmdpi.com |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines or 2-Quinolones | wikipedia.orgjptcp.com |
| Camps | o-Acylaminoacetophenone | Hydroxyquinolines | wikipedia.orgnih.gov |
Contemporary Synthetic Approaches for Quinoline Propanol Scaffolds
Modern synthetic methods often employ metal catalysts or organocatalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. ias.ac.in
Transition Metal-Catalyzed Syntheses
Transition metals such as palladium, copper, nickel, and silver are widely used to construct quinoline scaffolds. ias.ac.in These methods include C-H functionalization, annulation, and cascade reactions. ias.ac.in
A palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Another Pd-catalyzed reaction involves the denitrogenative cascade of o-aminocinnamonitriles with arylhydrazines to produce 2-arylquinolines. nih.gov Nickel catalysts have been used in the cyclization of 2-iodoanilines with alkynyl aryl ketones to give 2,4-disubstituted quinolines. organic-chemistry.org
Particularly relevant to the synthesis of 2-substituted quinolines are methods starting from simpler precursors. A silver triflate (AgOTf)-catalyzed reaction has been developed for the synthesis of 2-substituted quinolines from 2-aminobenzyl alcohols and alkynes or ketones. researchgate.net This approach is significant as it allows for the direct installation of a functionalized side chain at the 2-position. For the target molecule, reacting 2-aminobenzyl alcohol with 4-pentyn-1-ol (B147250) could provide a direct route to this compound.
Copper-catalyzed syntheses are also prominent. One method involves the reaction of anilines and aldehydes where molecular oxygen is used as the oxidant, representing an economical approach. ias.ac.in
Table 3: Selected Transition Metal-Catalyzed Quinoline Syntheses
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Pd/Cu | Aminobenzyl alcohol, Aryl ketone, Arylboronic acid | 2,6-Diarylquinolines | nih.gov |
| AgOTf | 2-Aminobenzyl alcohol, Alkyne/Ketone | 2-Substituted Quinolines | researchgate.net |
| Ni-catalyst | 2-Iodoaniline, Alkynyl aryl ketone | 2,4-Disubstituted Quinolines | organic-chemistry.org |
| CuCl | Aniline, Aldehyde, O₂ | Substituted Quinolines | ias.ac.in |
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of quinolines. ntu.edu.sg They can be used to catalyze indirect Friedländer reactions. For instance, NHCs can catalyze the reaction between 2-aminobenzyl alcohols and ketones to form diversely substituted quinolines. researchgate.net A proposed mechanism suggests the NHC facilitates a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to the ketone, which then undergoes the cyclization cascade. researchgate.net
NHC-copper catalyzed systems have also been reported for the indirect Friedländer reaction between 2-aminobenzyl alcohol and aryl ketones, using DMSO as an oxidant at room temperature. rsc.org Furthermore, NHC-gold catalysts can be used to synthesize polysubstituted quinolines from 2-alkynyl arylazides through a sequence involving a 1,3-acetoxy shift, cyclization, and a 1,2-group shift. mdpi.com These modern approaches offer mild conditions and novel reaction pathways for accessing complex quinoline structures. nih.gov
Green Chemistry Principles in Quinoline Synthesis
The synthesis of the quinoline nucleus, a core component of many pharmacologically active compounds, has increasingly come under the lens of green chemistry. ijpsjournal.comresearchgate.net The goal is to develop more sustainable processes that minimize environmental impact by adhering to principles such as waste prevention, maximizing atom economy, and utilizing less hazardous substances. ijpsjournal.comtandfonline.com
Traditional methods for quinoline synthesis often rely on harsh reagents and high energy consumption, leading to significant waste. ijpsjournal.com In contrast, green methodologies are being explored to make quinoline production more efficient and environmentally benign. ijpsjournal.com Key advancements include:
Eco-friendly Solvents and Catalysts: There is a significant shift towards using greener solvents like water and ethanol. researchgate.netresearchgate.net For instance, the condensation of 2-aminoarylketones with active methylene compounds has been effectively catalyzed by the inexpensive and environmentally benign FeCl3·6H2O in water. tandfonline.com Other green catalysts that have proven effective include p-toluenesulfonic acid (p-TSA), cerium nitrate, and polymer-supported sulphonic acids, which offer the advantages of being recyclable and easy to handle under mild conditions. researchgate.netasianpubs.org
Energy-Efficient Techniques: Methods such as microwave-assisted synthesis (MAS) can significantly reduce energy consumption and reaction times. ijpsjournal.com For example, a microwave-assisted protocol using trifluoroacetic acid in chloroform (B151607) has been developed for quinoline synthesis. tandfonline.com
Alternative Reagents: The use of formic acid as a biodegradable and renewable catalyst for the direct synthesis of quinolines from anilines and carbonyl compounds represents a significant step towards greener chemical processes. ijpsjournal.com
These strategies not only reduce the environmental footprint of quinoline synthesis but also often lead to improved yields and selectivity, highlighting the dual benefit of integrating green chemistry principles into pharmaceutical manufacturing. ijpsjournal.comresearchgate.net
Directed Syntheses Towards this compound and Closely Related Structures
The synthesis of this compound and its structural relatives involves specific strategies designed to construct the quinoline core and introduce the functionalized propyl side chain at the C2 position.
Condensation Reactions for Functionalized Propanols
The Friedländer annulation is a cornerstone of quinoline synthesis and a primary method for producing precursors to functionalized propanols. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govbohrium.com
A common route involves reacting a 2-aminoaryl ketone with a 1,2-diketone. For example, the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one (a propanone precursor to the target propanol) is achieved by the condensation of 2-aminobenzophenone with pentan-2,3-dione. acs.org This reaction is often catalyzed by polyphosphoric acid (PPA) under solvent-free conditions. nih.govacs.org The resulting propanone can then be readily reduced to the corresponding propanol using standard reducing agents, completing the synthesis of the functionalized propanol side chain.
Another approach involves a one-pot aerobic synthesis where 2-aminobenzyl alcohol reacts with various alcohols in the presence of a base like potassium hydroxide. researchgate.net This method proceeds through the in situ oxidation of the alcohol substrates to their corresponding aldehydes or ketones, which then undergo a Friedländer condensation with the aminobenzyl alcohol to yield the substituted quinoline. researchgate.net
Reductive Alkylation Strategies
Reductive alkylation, particularly through "borrowing hydrogen" or "hydrogen autotransfer" (BH/HA) mechanisms, has emerged as a powerful, atom-economical strategy for C-C bond formation. unl.pt This approach avoids the need for pre-functionalized substrates and reduces waste. An N-heterocyclic carbene manganese (NHC-Mn) system has been developed for the α-alkylation of ketones with alcohols under mild conditions. unl.pt
This strategy has been successfully applied to the green synthesis of quinoline derivatives via the Friedländer annulation. unl.pt In this context, a 2-aminobenzyl alcohol can be reacted with a ketone. The catalyst facilitates the temporary dehydrogenation of the alcohol to an aldehyde, which then condenses with the ketone. The "borrowed" hydrogen is then used to complete the catalytic cycle. This methodology has been used to react 2-aminobenzyl alcohol with a variety of aryl ketones, including those with electron-withdrawing groups like CF3, to produce the corresponding quinolines in excellent yields (80-86%). unl.pt
Formation from Specific Precursors
The choice of starting materials is critical in defining the final structure of the quinoline derivative.
From 2-aminobenzophenone and pentan-2,3-dione: The Friedländer synthesis using these precursors is a well-established method for creating a quinoline ring with a propanoyl group at the C2 position. The reaction between 2-aminobenzophenone and pentan-2,3-dione, catalyzed by freshly prepared polyphosphoric acid (PPA), proceeds efficiently at 90°C under solvent-free conditions to give 1-(4-phenylquinolin-2-yl)propan-1-one in high yield (82%). acs.org This method is noted for its straightforward workup procedure. nih.gov The reaction mechanism involves an initial condensation followed by a cyclodehydration step. bohrium.com
From aniline and propanol: The direct synthesis of alkyl-substituted quinolines from simple precursors like aniline and propanol represents a highly atom-economical route. This gas-phase reaction can be conducted in a fixed-bed flow-type reactor over modified zeolite catalysts. researchgate.net Research has shown that a ZnCl2/Ni-USY catalyst provides the best performance, achieving a 96.4% conversion of aniline and a 78.3% total yield of quinolines at 683 K. The primary product is 2-ethyl-3-methylquinoline, alongside other alkylated quinolines. researchgate.net The reaction mechanism is proposed to proceed through N-phenylpropan-1-imine as a key intermediate, with Lewis acid sites on the catalyst playing a crucial role. researchgate.net
Optimization of Reaction Conditions and Stereoselectivity in Quinoline Propanol Synthesis
Fine-tuning reaction parameters is essential for maximizing yield, minimizing reaction time, and controlling selectivity. For quinoline propanol synthesis, this includes optimizing catalysts, solvents, and temperature.
Several studies have systematically optimized the conditions for Friedländer and related reactions. For instance, in the synthesis of quinoline-appended quinazolinones, various acid promoters were screened, with p-toluenesulfonic acid (p-TSA) proving most effective. nih.govacs.org Further optimization showed that using 2 equivalents of p-TSA at an elevated temperature of 115°C provided the highest product yield. nih.govacs.org Similarly, for the synthesis of quinoline derivatives via condensation, a comparison of catalysts and solvents found that using FeCl3·6H2O in water gave superior results compared to other catalyst-solvent systems. tandfonline.com
| Reaction Type | Starting Materials | Catalyst Screened | Solvent Screened | Optimal Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Friedländer Condensation | 2-aminoacetophenone + 1,3-cyclohexanedione (B196179) + anthranilamide | p-TSA, Sc(OTf)3, Yb(OTf)3, FeCl3·6H2O | DMSO, Toluene, EtOH | 2 equiv. p-TSA, 115°C | 81% | nih.govacs.org |
| Friedländer Condensation | 2-aminoacetophenone + Ethyl acetoacetate | FeCl3·6H2O, p-TSA, H2SO4, CAN | Water, EtOH, CH3CN, THF | FeCl3·6H2O, Water, 100°C | 94% | tandfonline.com |
| Friedländer Annulation | 5-Chloro-2-aminobenzophenone + butan-2,3-dione | AcOH/H2SO4, TFA/H2SO4, Eaton's Reagent | Solvent-free | Eaton's Reagent | 90-96% | researchgate.net |
Stereoselectivity becomes a critical consideration when the propanol side chain contains a chiral center, as in the case of 2-(quinolin-4-yl)propane-1,3-diol. Achieving high stereoselectivity often requires specialized techniques. One powerful approach is the use of enzymatic methods. For example, chiral building blocks for the synthesis of complex natural product analogues have been generated from the enzymatically asymmetrized 2-(quinolin-4-yl)propane-1,3-diol, demonstrating the utility of biocatalysis in establishing defined stereochemistry in quinoline derivatives. researchgate.net While not involving the exact target molecule, the synthesis of 3-(1,1,1-Trifluoro-2-hydroxy-3-(quinolin-2-yl)propan-2-yl)-2H-chromen-2-one, which features a chiral tertiary alcohol, further underscores the importance of controlling stereochemistry in complex quinoline structures. nih.gov
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to the characterization of this compound, offering insights into its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen, carbon, and nitrogen atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the analogous compound propan-1-ol, the integrated proton ratio is 3:2:2:1, corresponding to the different hydrogen environments in the molecule. docbrown.info In quinoline derivatives, the aromatic protons typically appear as downfield shifts in the spectrum. uncw.edu
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Propan-1-ol, for instance, exhibits three distinct chemical shifts, corresponding to its three different carbon environments. docbrown.info The chemical shift is influenced by the proximity of the carbon atom to electronegative atoms like oxygen. docbrown.info
¹⁵N NMR: ¹⁵N NMR spectroscopy is used to probe the nitrogen environment within the quinoline ring. The chemical shifts in ¹⁵N NMR are sensitive to factors like pH and temperature. researchgate.net In the ¹H-¹⁵N HMBC spectrum of a related quinoline derivative, cross-peaks were observed between the ¹⁵N signal and protons of the N-H group and the quinoline ring. semanticscholar.org
Table 1: Representative NMR Data for Propanol Analogs
| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| ¹H | Propan-1-ol | 3:2:2:1 (integrated ratio) | - |
| ¹³C | Propan-1-ol | 3 distinct signals | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations. Key vibrational bands confirm the presence of the hydroxyl (-OH) group and the quinoline ring system. The O-H stretching vibration in alcohols typically appears as a broad band in the region of 3200-3600 cm⁻¹. docbrown.inforesearchgate.net The spectrum of a related quinoline derivative showed characteristic peaks at 3308 cm⁻¹ (O-H stretch), along with absorptions corresponding to C-H and C=C/C=N bonds within the quinoline structure. rsc.org
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Alcohol O-H | Stretching (broad) | 3200-3600 | docbrown.inforesearchgate.net |
| Quinoline Ring | C-H, C=C, C=N stretching | 1500-1600, 3000-3100 | rsc.org |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com For this compound, the monoisotopic mass is 187.09972 Da. uni.lu Fragmentation of alcohols often involves the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen atom. savemyexams.comlibretexts.org In the mass spectrum of propan-1-ol, a characteristic fragment is observed at m/z 31, corresponding to the [CH₂OH]⁺ ion. savemyexams.comdocbrown.info
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 188.10700 | 139.8 |
| [M+Na]⁺ | 210.08894 | 147.9 |
| [M-H]⁻ | 186.09244 | 141.5 |
Data sourced from PubChemLite. uni.lu
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system contains conjugated π-electrons, leading to characteristic absorption bands in the UV region. The absorption spectrum of quinoline derivatives is influenced by the solvent polarity. researchgate.net For instance, the UV spectrum of a quinoline derivative in different solvents like n-hexane, chloroform, and methanol (B129727) showed distinct absorption maxima. researchgate.net The hydroxyl group of the propanol side chain can also influence the electronic transitions.
Table 4: UV-Vis Spectroscopy Data for a Quinoline Derivative in Various Solvents
| Solvent | Absorption Maxima (λmax) |
|---|---|
| n-hexane | ~280 nm, ~310 nm |
| Chloroform | ~285 nm, ~315 nm |
| Methanol | ~280 nm, ~310 nm |
Data is representative for a quinoline derivative and may vary for this compound. researchgate.net
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating, identifying, and quantifying components in a mixture. The purity of synthesized quinoline derivatives is often confirmed by HPLC. mdpi.com Different stationary and mobile phases can be employed to achieve optimal separation.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. rsc.orgresearchgate.net The retention factor (Rf) value is a key parameter in TLC analysis.
Gas Chromatography (GC): GC can be used for the analysis of volatile compounds. The purity of related compounds like 1-propanol (B7761284) can be determined by GC, often showing a high degree of purity (e.g., 99.8%). itwreagents.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. iucr.orgepa.govbohrium.com It is particularly useful for identifying and quantifying the compound in complex matrices and for characterizing its metabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of quinoline derivatives. tandfonline.comtandfonline.com The versatility of HPLC allows for the analysis of a wide range of these compounds by tailoring the stationary and mobile phases to achieve optimal separation. tandfonline.comtandfonline.com For the analysis of quinoline compounds, reversed-phase HPLC is a common and effective method. nih.gov
In the analysis of quinoline derivatives, various stationary phases have been explored to achieve successful separation. While octadecyl columns are a standard reference, specialized columns like those with a naphthylpropyl stationary phase have demonstrated superior selectivity for certain quinoline alkaloids. tandfonline.comtandfonline.comresearchgate.net The choice of mobile phase, typically a mixture of organic solvents like methanol or acetonitrile (B52724) with water, is crucial for obtaining good resolution. tandfonline.comsielc.com Detection is often carried out using UV/Vis detectors, as the quinoline ring system is chromophoric, or by mass spectrometry for more detailed structural information. tandfonline.comsielc.com
Research on various quinoline derivatives has established effective HPLC methodologies. For instance, a study on six biologically active quinoline alkaloids found that a naphthylpropyl column with a methanol/water mobile phase provided the best separation. tandfonline.comtandfonline.comresearchgate.net Another method developed for Quinoline Yellow WS, a mixture of quinoline derivatives, utilized a unique BIST™ A+ column with a mobile phase of acetonitrile and a TMDAP formate (B1220265) buffer, demonstrating high selectivity and good peak shape. sielc.com These established methods for related compounds provide a strong basis for developing a robust HPLC protocol for this compound.
Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound based on methods for similar quinoline derivatives.
Table 1: Representative HPLC Parameters for the Analysis of Quinoline Derivatives
| Parameter | Setting 1 | Setting 2 |
|---|---|---|
| Stationary Phase | Naphthylpropyl | BIST™ A+ Cation Exchange |
| Mobile Phase | Methanol/Water (50/50, v/v) tandfonline.com | Acetonitrile (80-60% gradient) with 5 mM TMDAP formate buffer (pH 4.0) sielc.com |
| Flow Rate | 1.0 mL/min sielc.com | 1.0 mL/min sielc.com |
| Detection | UV/Vis tandfonline.com | VIS at 412 nm or Mass Spectrometry (LC-MS) sielc.com |
| Column Dimensions | Not Specified | 4.6 x 150 mm, 5 µm sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the identification and structural elucidation of volatile and semi-volatile compounds, including many quinoline derivatives. diva-portal.orgnih.gov The combination of gas chromatography's separation capabilities with the detailed structural information provided by mass spectrometry makes it an invaluable tool in chemical research. nih.govaesacademy.org
In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries or through detailed interpretation. nih.gov
For quinoline derivatives, GC-MS has been used to identify compounds in complex mixtures, such as clothing textiles and honey, and to characterize newly synthesized molecules. diva-portal.orgnih.govnih.gov The electron ionization (EI) mass spectra of quinoline derivatives typically show a prominent molecular ion peak, which is useful for determining the molecular weight. nih.gov The fragmentation patterns can provide clues about the structure of the substituents on the quinoline ring. nih.govtandfonline.com For example, in the analysis of hexahydroquinoline derivatives, common fragmentation pathways included the elimination of radicals from ester groups. tandfonline.com
The following table outlines typical GC-MS parameters that could be employed for the analysis of this compound, along with a discussion of its expected fragmentation.
Table 2: Typical GC-MS Parameters for the Analysis of Volatile Quinoline Derivatives
| Parameter | Typical Setting |
|---|---|
| GC Column | DB-35ms (or similar mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness core.ac.uk |
| Carrier Gas | Helium at a constant flow rate aesacademy.org |
| Injector Temperature | 250 °C aesacademy.org |
| Oven Temperature Program | A temperature ramp, for example, from 100 °C to 250 °C core.ac.uk |
| Ionization Mode | Electron Ionization (EI) at 70 eV aesacademy.org |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) nih.gov |
| Scan Range | 50-500 amu |
Expected Fragmentation Profile of this compound:
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the hydroxyl group, water, and cleavage of the propyl chain. The stable quinoline ring would likely remain intact, leading to a prominent fragment ion corresponding to the quinoline moiety.
Mechanistic Investigations and Biological Target Identification
Elucidation of Molecular Mechanisms of Action of Quinoline (B57606) Derivatives
The molecular mechanisms of quinoline derivatives are multifaceted, involving direct interactions with genetic material, modulation of enzyme and receptor activities, and interference with cellular signaling pathways.
Quinoline derivatives are well-documented for their ability to interact with DNA, a characteristic that forms the basis of many of their biological activities. orientjchem.orgresearchgate.net The planar structure of the quinoline ring system facilitates intercalation between DNA base pairs. researchgate.net This insertion can lead to conformational changes in the DNA double helix, potentially causing strand breaks and disrupting essential processes like DNA replication and transcription. researchgate.nettandfonline.com
Some quinoline derivatives have been shown to bind to the minor groove of the DNA duplex, particularly in A/T-rich regions. nih.gov This interaction is often stabilized by hydrogen bonds and can be highly selective for cancer cells. nih.gov Furthermore, certain quinoline compounds can inhibit DNA and RNA polymerases, further impeding nucleic acid synthesis. biorxiv.org The ability of the quinoline nucleus to be modified with various substituents allows for the fine-tuning of these DNA-binding properties. orientjchem.org For instance, the addition of a hydrophobic alkyl chain can enhance binding affinity to target receptors. orientjchem.org
Quinoline derivatives exhibit a broad range of interactions with various enzymes and receptors, leading to the modulation of their activities. arabjchem.orgsamipubco.com These compounds are known to inhibit a variety of enzymes, including topoisomerases, tyrosine kinases, and DNA methyltransferases. arabjchem.orgbohrium.com The nitrogen atom in the quinoline ring often plays a crucial role in these interactions, participating in hydrogen bonding or coordinating with metal ions in metalloproteins. samipubco.com
The versatility of the quinoline scaffold allows for the design of specific inhibitors for various receptors. For example, quinoline-based molecules have been developed as inhibitors of c-Met, VEGF, and EGF receptors, which are pivotal in carcinogenic pathways. nih.gov Molecular docking studies have revealed that interactions such as π-π stacking between the quinoline ring and aromatic amino acid residues, as well as hydrogen bonds with the receptor's active site, are critical for stabilization and inhibitory activity. nih.gov Modifications to the quinoline structure, such as the introduction of different functional groups, can significantly alter the binding affinity and selectivity for specific enzymes or receptors. mdpi.com
The interaction of quinoline derivatives with DNA, enzymes, and receptors translates into the modulation of various cellular pathways critical for cell survival and function. These compounds are known to influence cell proliferation, induce apoptosis (programmed cell death), and interfere with signal transduction cascades. researchgate.netekb.eg
Many quinoline derivatives demonstrate anticancer properties by inducing apoptosis. arabjchem.orgmdpi.com The accumulation of DNA damage caused by these compounds can trigger cellular stress responses that lead to apoptosis, particularly in rapidly dividing cancer cells. researchgate.net For instance, the novel quinoline derivative DFIQ has been shown to induce apoptosis and DNA damage in non-small cell lung cancer models. mdpi.com
Furthermore, quinoline derivatives can modulate key signaling pathways involved in cancer progression, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways. nih.gov By inhibiting receptor tyrosine kinases like c-Met, EGFR, and VEGFR, these compounds can block downstream signaling that promotes cell proliferation, angiogenesis, and survival. nih.govrsc.org Some derivatives also affect cell cycle progression, leading to cell cycle arrest. arabjchem.org The ability to modulate these pathways makes quinoline derivatives a significant area of research in the development of new therapeutic agents. researchgate.net
Enzyme and Receptor Binding and Modulation of Activities
Identification and Characterization of Specific Biological Targets
Research has identified several specific biological macromolecules that are targeted by quinoline derivatives, leading to their distinct pharmacological effects.
Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically relevant target for antibacterial agents. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process essential for bacterial DNA replication and repair. nih.govuq.edu.au Quinolones, a major class of antibiotics, exert their antibacterial effects by inhibiting DNA gyrase. nih.govnih.gov
The inhibition of DNA gyrase by quinolone derivatives disrupts DNA synthesis, ultimately leading to bacterial cell death. mdpi.com This mechanism has been a cornerstone in the development of broad-spectrum antibiotics. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the quinolone scaffold, such as the addition of a fluorine atom at the C6-position or different substituents at the C7-position, can significantly impact the inhibitory activity against DNA gyrase. scilit.com In vitro assays are commonly used to evaluate the DNA gyrase inhibitory activity of new quinoline derivatives, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity. research-nexus.netnih.gov
Table 1: DNA Gyrase Inhibition by Selected Quinoline Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 14 | E. coli | 3.39 | research-nexus.netnih.gov |
| Thienopyridine carboxamide 3a | E. coli | 2.26 | mdpi.com |
| Thienopyridine carboxamide 4a | E. coli | 3.69 | mdpi.com |
| Novobiocin (Reference) | E. coli | 4.17 | mdpi.com |
G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as those found in the promoter regions of oncogenes like c-Myc. nih.govoup.com The stabilization of these G4 structures can act as a transcriptional silencer, making them an attractive target for anticancer drug design. nih.govresearchgate.net
Several quinoline derivatives, particularly quindolines, have been shown to bind to and stabilize G-quadruplex DNA. nih.govresearchgate.net This interaction typically occurs through end-stacking, where the planar aromatic system of the quinoline derivative stacks onto the terminal G-tetrad of the quadruplex. nih.govoup.com The presence of positively charged side chains on the quinoline derivative can enhance binding affinity and selectivity for specific G4 structures. nih.gov
The stabilization of the G-quadruplex in the c-Myc promoter by these compounds leads to the downregulation of c-Myc expression, which in turn can inhibit cell proliferation in cancer cells. nih.govresearchgate.netacs.org The interaction is highly specific, and even small changes in the ligand or the G4 sequence can affect binding. oup.comnih.gov For example, a specific phenyl-ethenyl-quinoline (PEQ) derivative has been shown to bind with high affinity to the c-Myc G4. oup.com This targeted approach offers a promising avenue for the development of selective anticancer therapies. bohrium.com
Table 2: Interaction of Quinoline Derivatives with G-Quadruplex DNA
| Derivative Class | Target | Mechanism | Effect | Reference |
|---|---|---|---|---|
| Quindolines | c-Myc promoter G-quadruplex | Stabilization via end-stacking | Downregulation of c-Myc expression, inhibition of cell proliferation | nih.govresearchgate.netacs.org |
| Benzo(h)quinolines | G-quadruplexes | Binding with moderate affinity | Selective binding over duplex DNA | nih.gov |
| Peptidyl-benzofuroquinolines | Telomeric G-quadruplex | Selective binding | Potential telomerase inhibition | acs.org |
| Phenyl-ethenyl-quinoline (PEQ) | MYC promoter G-quadruplex | Specific binding | Down-regulation of MYC transcription | oup.com |
Toll-like Receptors (TLRs) and Innate Immune System Modulation
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing molecules broadly shared by pathogens. nih.govcusabio.com These receptors are type I transmembrane proteins that act as pattern recognition receptors (PRRs), identifying pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). cusabio.comfrontiersin.org There are ten known TLRs in humans, which are located either on the cell surface (TLR1, TLR2, TLR4, TLR5, TLR6, TLR10) or within intracellular compartments like endosomes (TLR3, TLR7, TLR8, TLR9). nih.govfrontiersin.org Upon activation, TLRs trigger signaling cascades that lead to the production of inflammatory mediators and the activation of immune cells, thereby linking the innate and adaptive immune responses. nih.govcusabio.com
The quinoline scaffold is a core component of certain potent immune response modifiers. Specifically, imidazoquinoline derivatives are well-documented agonists of TLR7 and, in humans, TLR8. nih.govaai.org These compounds can stimulate the production of various cytokines, including interferon-α, IL-12, and TNF-α. nih.govaai.org For instance, a structure-activity relationship study of imidazoquinolines, starting from a lead compound containing a propanol (B110389) group, demonstrated that specific substitutions are crucial for potent TLR7 agonistic activity. nih.gov While these findings highlight the importance of the quinoline structure in modulating the innate immune system, there is currently no specific research directly implicating 3-(Quinolin-2-yl)propan-1-ol in the modulation of Toll-like receptors.
Table 1: Examples of Quinoline-Based TLR Agonists
| Compound Name | Target TLR | Noted Activity |
|---|---|---|
| Imiquimod (R837) | TLR7, human TLR8 | Induces NF-κB nuclear localization and cytokine production. aai.orgnih.gov |
| Resiquimod (R848) | TLR7, human TLR8 | Induces NF-κB nuclear localization and production of IFN-α, TNF-α, and IL-12. aai.orgnih.gov |
| 1-(4-amino-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol (S-27609) | TLR7 | Induces TNF-α and IL-12 from myeloid dendritic cells. aai.org |
| 1-(4-amino-2-((ethylamino)methyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | TLR7 | Lead compound for structure-activity relationship studies. nih.gov |
Nuclear Transport Receptors (e.g., Kpnβ1) in Cellular Processes
Karyopherin beta 1 (Kpnβ1), also known as importin beta 1, is a primary nuclear transport receptor responsible for importing a wide array of cargo proteins from the cytoplasm into the nucleus. nih.govnih.gov This process is fundamental to numerous cellular functions. The expression of Kpnβ1 is often elevated in cancer cells, and its activity is essential for their viability, making it a promising target for anticancer therapeutics. nih.govnih.gov Inhibition of Kpnβ1 can disrupt the nuclear import of key proteins and transcription factors involved in cancer cell proliferation and survival, such as NF-κB and AP-1, ultimately leading to apoptosis. nih.govgoogle.com
Research has focused on identifying small molecule inhibitors that can interfere with Kpnβ1 function. nih.gov For example, an in-silico screen identified INI-43 (3-(1H-benzimidazol-2-yl)-1-(3-dimethylaminopropyl)pyrrolo[5,4-b]quinoxalin-2-amine) as a compound that disrupts the nuclear localization of Kpnβ1 and its cargoes, inhibiting the proliferation of various cancer cells. nih.gov While these studies validate Kpnβ1 as a therapeutic target and demonstrate that it can be modulated by small molecules, there is no available scientific literature that establishes a direct interaction or inhibitory activity between this compound and the Kpnβ1 nuclear transport receptor.
Phosphodiesterases (PDEs) as Therapeutic Targets
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Due to their critical role in signal transduction, PDEs have emerged as important therapeutic targets for a range of conditions. The quinoline core structure has been identified as a valuable scaffold for the development of potent and selective PDE inhibitors. nih.gov
Specifically, quinoline derivatives have been synthesized and evaluated for their inhibitory activity against various PDE isoforms, including PDE5 and PDE10A. nih.govjst.go.jp For instance, one study reported the synthesis of quinoline derivatives leading to the discovery of a potent and selective PDE5 inhibitor, compound 7a , which demonstrated potential for the treatment of Alzheimer's disease by increasing cGMP levels in the hippocampus. nih.gov Another research effort focused on modifying the known PDE10A inhibitor MP-10, which contains a quinoline ring, to improve metabolic stability. This led to the identification of compound 14 , which retained moderate PDE10A inhibitory activity with enhanced pharmacokinetic properties. jst.go.jp The quinoline ring in these inhibitors is often crucial for binding and selectivity. jst.go.jp Although the broader class of quinoline derivatives shows significant promise as PDE inhibitors, specific data on the activity of this compound against any PDE isoform has not been reported in the reviewed literature.
Table 2: Research on Quinoline-Based PDE Inhibitors
| Compound | Target PDE | Research Finding |
|---|---|---|
| Compound 7a (a quinoline derivative) | PDE5 | Showed higher potency and selectivity than sildenafil; rescued defects in synaptic plasticity and memory in a mouse model. nih.gov |
| MP-10 (2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline) | PDE10A | A potent inhibitor whose quinoline ring occupies the PDE10A selectivity pocket. jst.go.jp |
| Compound 14 (2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline) | PDE10A | A derivative of MP-10 with improved metabolic stability and moderate PDE10A inhibitory activity. jst.go.jp |
Structure-Mechanism Relationships in Quinoline Propanol Systems
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system, as well as the characteristics of any side chains. nih.govresearchgate.net This structure-activity relationship (SAR) dictates the compound's mechanism of action and therapeutic potential. The quinoline nucleus is considered a "privileged scaffold" because its modifiable structure allows for the development of novel compounds with diverse pharmacological properties. researchgate.net
Several SAR studies on quinoline derivatives have provided insights that are relevant to quinoline propanol systems:
Ring Position: The position of substitution on the quinoline core is critical. For a series of 4-aminoquinolines acting as α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be absolutely essential for activity. nih.govacs.org In another study on quinoline derivatives with antiproliferative activity, a bulky alkoxy group at position-7 and an amino side chain at position-4 were shown to be beneficial. nih.gov
Side Chain Characteristics: The length and composition of side chains significantly influence potency. For a class of antiproliferative quinoline derivatives, a side chain with two methylene (B1212753) units was found to be the most favorable. nih.gov The propanol side chain in this compound, attached at the 2-position, represents a key structural feature. This flexible three-carbon chain with a terminal alcohol group provides a potential site for hydrogen bonding and other interactions within a biological target's binding pocket. For instance, in a series of 8-substituted quinoline derivatives, the presence of a 2-hydroxypropyloxy chain (an aryloxypropanolamine moiety) was correlated with anticonvulsant and antihypertensive effects, suggesting the importance of the propanol-like linker. jst.go.jp
While direct mechanistic studies on this compound are scarce, the principles derived from related quinoline systems suggest that the combination of the quinoline core and the 2-propanol side chain would be the primary determinant of its biological target profile and mechanism of action.
Structure Activity Relationship Sar and Analogue Design of 3 Quinolin 2 Yl Propan 1 Ol Derivatives
Impact of Substituents on the Quinoline (B57606) Ring System and Resulting Biological Activity
The quinoline nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various substituents. researchgate.net The nature, position, and electronic properties of these substituents play a critical role in the pharmacological profile of the resulting derivatives.
Research on quinoline derivatives has shown that substitutions at different positions of the quinoline ring can have a profound impact on their biological activity. For instance, in the context of antimalarial agents, modifications at the C4, C6, C7, and C8 positions of the quinoline ring have been extensively studied. The introduction of a fluorine atom at the C6 position has been shown to significantly improve the spectrum of activity in some quinolin-4-one derivatives. mdpi.com Similarly, for certain 4-aminoquinoline (B48711) analogues, the presence of a chlorine atom at the C7 position is a common feature in active compounds like chloroquine. nih.gov
In a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives evaluated for antimycobacterial activity, the substitution of a halogen group at the 6-position of the quinoline ring was found to affect the activity. nih.gov Specifically, bromo-substitution at the 6-position, in combination with certain alkoxy groups on the side chain, resulted in good antitubercular activity. nih.gov Conversely, fluoro-substitution at the same position led to decreased activity. nih.gov These findings highlight the importance of both the type of halogen and its interplay with other parts of the molecule.
The electronic properties of the substituents are also a key determinant of activity. For a series of 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides, a dimethylamino group at the 5-position resulted in a highly potent compound, whereas the same group at the 6-position led to inactivity, a difference potentially attributable to intramolecular electrostatic interactions. acs.org
The following table summarizes the observed impact of quinoline ring substitutions on the biological activity of selected derivative classes.
| Derivative Class | Substitution Position | Substituent | Observed Impact on Biological Activity |
| Quinolin-4-ones | C6 | Fluorine | Significantly improved spectrum of activity. mdpi.com |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | C6 | Bromo | Good antitubercular activity in combination with specific side chains. nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | C6 | Fluoro | Decreased antitubercular activity. nih.gov |
| 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides | C5 | Dimethylamino | High potency. acs.org |
| 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides | C6 | Dimethylamino | Inactive. acs.org |
Influence of the Propanol (B110389) Side Chain Modifications on Activity
In the context of antimalarial 4-aminoquinolines, shortening or lengthening the aliphatic side chain has been shown to have little effect on activity against chloroquine-sensitive strains but can increase activity against chloroquine-resistant strains. nih.gov For a series of quinoline derivatives with antibacterial activity, the side chain was identified as a flexible and modifiable part of the molecule. semanticscholar.org
Research on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives demonstrated that the nature of the alkoxy group on the propanol-derived side chain affects antimycobacterial activity. nih.gov For unsubstituted quinoline, methyl, ethyl, and n-butyl ether linkages showed good activity, while the n-propyl group resulted in moderate activity. nih.gov This suggests that the size and lipophilicity of the alkoxy group can fine-tune the biological response.
Furthermore, the introduction of different amine functionalities to the side chain has been explored. In the synthesis of antibacterial quinoline derivatives, various primary and secondary amines were reacted to modify the side chain, leading to compounds with varying activities. nih.gov For instance, the use of 3-ethoxypropan-1-amine led to the formation of di-quinoline derivatives. nih.gov
The following table details how specific modifications to the propanol side chain have influenced the biological activity of certain quinoline derivatives.
| Derivative Class | Side Chain Modification | Observed Impact on Biological Activity |
| Antimalarial 4-aminoquinolines | Shortening or lengthening of the aliphatic side chain | Increased activity against chloroquine-resistant strains. nih.gov |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | Methyl, ethyl, n-butyl ether linkage | Good antitubercular activity. nih.gov |
| 2-(Quinolin-4-yl)-1-alkoxypropan-2-ol | n-Propyl ether linkage | Moderate antitubercular activity. nih.gov |
| Antibacterial quinoline derivatives | Introduction of various primary and secondary amines | Varied antibacterial activities. nih.gov |
Stereochemical Influences on Biological Activity and Target Interactions
The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, can have a profound impact on its biological activity. Chiral centers within a molecule can lead to the existence of enantiomers and diastereomers, which may exhibit different potencies, efficacies, and even different types of pharmacological activity due to their differential interactions with chiral biological targets such as enzymes and receptors.
In the field of quinoline-based drug discovery, the importance of stereochemistry has been demonstrated in several studies. For instance, in the development of α2C-adrenoceptor antagonists based on a 4-aminoquinoline scaffold, a substituent in the 3-position of the quinoline ring was found to be critical. researchgate.net Furthermore, substitutions on the piperazine (B1678402) ring of these molecules exerted a significant and stereospecific beneficial effect on the α2C-adrenoceptor affinity and potency. researchgate.net This highlights that the specific spatial arrangement of atoms is crucial for effective binding to the receptor.
Similarly, research on chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria has underscored the importance of stereochemistry. asm.org The synthesis and evaluation of a new series of chiral 4-aminoquinolines, derived from amino acids, showed that these compounds were highly active against drug-resistant malaria in both in vitro and in vivo models. acs.org This suggests that the specific chirality of the side chain plays a key role in the antimalarial activity.
While direct studies on the stereochemical influences of 3-(quinolin-2-yl)propan-1-ol itself are not extensively documented in the provided search results, the principles derived from related quinoline derivatives strongly suggest that the chiral center at the carbon bearing the hydroxyl group in the propanol side chain would be a critical determinant of its biological activity. The (R)- and (S)-enantiomers would likely exhibit different biological profiles due to stereospecific interactions with their molecular targets.
The following table illustrates the significance of stereochemistry in related quinoline compounds.
| Compound Class | Chiral Feature | Impact on Biological Activity |
| 4-Aminoquinoline α2C-adrenoceptor antagonists | Substitution at the 3-position of the piperazine ring | Significant and stereospecific beneficial effect on affinity and potency. researchgate.net |
| Chiral 4-aminoquinoline antimalarials | Chiral side chain derived from amino acids | High activity against drug-resistant malaria. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogues, thereby guiding the rational design of more effective compounds. nih.gov
Several QSAR studies have been conducted on quinoline-based compounds, demonstrating the utility of this approach in drug discovery. For instance, 2D and 3D-QSAR models have been developed for quinoline derivatives targeting Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These models, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have shown good statistical significance and predictive capacity. nih.govmdpi.com The models help in understanding the structural features, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions, that are crucial for antimalarial activity. nih.gov
In one study, a database of 349 quinoline derivatives with a wide range of structural variability and biological activity was used to develop 2D and 3D-QSAR models. mdpi.com The resulting models were validated both internally and externally and were used to predict the activity of newly synthesized quinoline derivatives, showing a good correlation with experimental data. mdpi.com
QSAR models have also been applied to predict the anticancer activity of quinoline alkaloid camptothecin (B557342) derivatives. bohrium.com These models, using constitutional and geometrical descriptors, have proven useful in designing novel potent derivatives. bohrium.com Similarly, QSAR studies have been performed on phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors, demonstrating the effectiveness of in silico methods in drug development. arabjchem.org
While a specific QSAR model for this compound is not detailed in the provided search results, the successful application of QSAR to other quinoline derivatives suggests that a similar approach could be highly beneficial for optimizing the activity of this compound. By building a QSAR model based on a series of this compound analogues with varying substituents and side chain modifications, it would be possible to predict the activity of new derivatives and prioritize their synthesis.
The table below provides an overview of QSAR models developed for various quinoline-based compounds.
| Compound Class | QSAR Model Type | Target/Activity | Key Findings |
| Quinoline derivatives | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Antimalarial (P. falciparum) | Good statistical significance and predictive capacity; identified key structural features for activity. nih.govmdpi.com |
| Camptothecin derivatives | GA-MLR, BP-ANN | Anticancer (Topo I inhibitor) | BP-ANN model showed superiority in predicting activity. bohrium.com |
| Phosphorus-substituted quinolines | MLR, PCR, PLS | Anticancer (Topo I inhibitor) | Effective in silico drug development. arabjchem.org |
Rational Design of this compound Analogues for Target Specificity
Rational drug design involves the strategic development of new molecules based on a thorough understanding of the biological target and the structure-activity relationships (SAR) of a lead compound. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties. For this compound, rational design would leverage the SAR and QSAR data to guide modifications of its structure.
The process of rational design for this compound analogues would involve a multi-faceted approach. This includes modifying the quinoline ring with various substituents to enhance target binding and modulate electronic properties. researchgate.net The propanol side chain can also be altered in terms of length, flexibility, and the introduction of different functional groups to optimize interactions with the target protein. nih.govnih.gov
Insights from molecular docking studies on other quinoline derivatives can inform the design process. For example, docking of quinoline-based antimalarial compounds into the active site of lactate (B86563) dehydrogenase from Plasmodium falciparum has helped to elucidate the bioactive conformation and guide the design of new derivatives. nih.gov Similarly, identifying the specific molecular targets for this compound would be a crucial step, enabling structure-based drug design.
The concept of molecular hybridization, where the quinoline scaffold is combined with other pharmacologically active moieties, is another promising strategy. nih.gov This approach has been used to develop quinoline-based conjugates with enhanced antimalarial activity. nih.gov For instance, a hybrid of a quinoline and a quinolone fragment was designed to target both Gram-positive and Gram-negative bacteria. nih.gov
The development of novel phosphodiesterase 10A (PDE10A) inhibitors provides a case study in rational design. Starting from a lead compound, researchers systematically replaced parts of the molecule to improve metabolic stability and inhibitory activity, leading to the identification of a more promising candidate. jst.go.jp
In the context of antitubercular drug discovery, rational design has led to the development of quinolones that are effective against multi-drug resistant Mycobacterium tuberculosis. acs.org These efforts involved selecting a promising pharmacophore and making modifications to enhance metabolic stability and activity. acs.org
For this compound, a rational design campaign would integrate these principles. Based on SAR data, promising substituents on the quinoline ring and modifications to the propanol side chain would be identified. QSAR models could then be used to predict the activity of virtual analogues, and molecular docking could provide insights into their binding modes. This iterative process of design, synthesis, and biological evaluation is key to developing analogues with high target specificity and therapeutic potential.
Computational Chemistry and Theoretical Investigations of 3 Quinolin 2 Yl Propan 1 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of quinoline (B57606) derivatives. researchgate.netnih.gov These calculations can predict molecular geometries, orbital energies, and other electronic properties with a high degree of accuracy. For instance, DFT methods like B3LYP with various basis sets (e.g., 6-311+G**) are commonly employed to optimize molecular structures and calculate energies, which helps in understanding the stability and reactivity of the molecule. researchgate.netnih.gov The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the charge transfer characteristics within the molecule. researchgate.net
Theoretical studies on related quinoline compounds have successfully used DFT to analyze their molecular structure and properties. bohrium.comresearchgate.net For example, in the study of 1-(4-phenylquinolin-2-yl)propan-1-one, DFT calculations at the B3LYP/6-311G(d,p) level showed good correlation with experimental data for vibrational frequencies. bohrium.com Similarly, for other heterocyclic compounds, DFT calculations have been used to determine optimized molecular shapes, atomic charges, and nonlinear optical (NLO) properties. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of 3-(Quinolin-2-yl)propan-1-ol and its derivatives, as well as to assess the stability of their interactions with biological targets. MD simulations can reveal the dynamic behavior of a molecule over time, providing insights into its flexibility and the stability of different conformations.
In studies of similar quinolinyl-propan-2-ol derivatives, MD simulations were employed to investigate the structural and dynamic transitions at an atomistic level when bound to biological targets like DNA gyrase. tandfonline.com These simulations help in understanding the stability of the ligand-protein complex by analyzing the interactions, such as hydrogen bonds, that persist throughout the simulation. tandfonline.com The results can indicate that the ligand remains in a stable conformation within the binding pocket of the target protein. tandfonline.com
Molecular Docking for Binding Mode Prediction with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or DNA. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to its target.
For various quinoline derivatives, molecular docking studies have been conducted to understand their potential biological activities. For example, docking studies on 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives against DNA gyrase from M. tuberculosis and S. aureus have shown significant docking scores, suggesting a plausible mode of antibacterial action. tandfonline.com Similarly, docking studies have been used to evaluate the interactions of quinoline-based compounds with other viral and bacterial targets. iucr.orgmdpi.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Noncovalent Interactions)
The analysis of intermolecular interactions is fundamental to understanding the solid-state structure and biological activity of this compound. The presence of a hydroxyl group and a quinoline nitrogen atom makes it capable of forming various noncovalent interactions, particularly hydrogen bonds. smolecule.comevitachem.com
Crystallographic studies of related compounds, such as 3-[4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl]propan-1-ol, reveal the formation of distinct hydrogen-bonding networks. iucr.org In this case, an O—H⋯N interaction forms a ring motif, and an N—H⋯N interaction links adjacent molecules, resulting in a two-dimensional hydrogen-bonded structure. iucr.org Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystals, providing insights into the contributions of different types of contacts. bohrium.comiucr.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
Computational methods can accurately predict spectroscopic parameters, such as NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govnih.gov
Studies on various organic molecules have demonstrated that DFT/GIAO calculations can yield theoretical chemical shift values that are in good agreement with experimental data. mdpi.comacs.org For instance, research on 1-(4-phenylquinolin-2-yl)propan-1-one showed that theoretical ¹H and ¹³C NMR chemical shifts calculated using DFT were close to the experimental values. bohrium.com The accuracy of these predictions can be influenced by the choice of density functional, basis set, and solvent model. nih.govmdpi.com Such calculations are invaluable for assigning NMR signals and confirming molecular structures. mdpi.com
Tautomeric and Isomeric Investigations
Theoretical investigations are crucial for understanding the tautomeric and isomeric possibilities of molecules like this compound. Tautomers are isomers that readily interconvert, often through proton transfer. For quinoline derivatives, keto-enol or enol-enamine tautomerism can be significant. acs.orglibretexts.org
Quantum chemical calculations can estimate the relative energies and structural parameters of different tautomers and isomers, providing insights into their stability and the equilibrium between them. researchgate.net For example, studies on related systems have used DFT calculations to evaluate the thermodynamic stability of various tautomeric forms in both the gas phase and in solution. researchgate.netsemanticscholar.org
Isomerism in this compound can include constitutional isomers, where the atoms are connected differently, and stereoisomers, which have the same connectivity but different spatial arrangements. libretexts.org For instance, 1-propanol (B7761284) and 2-propanol are positional isomers. vedantu.com If a chiral center is present, the molecule can exist as enantiomers. libretexts.org Computational methods can help in analyzing the structures and relative stabilities of these different isomers.
Research Applications and Future Directions for 3 Quinolin 2 Yl Propan 1 Ol
Role as Synthetic Precursors and Building Blocks in Complex Organic Synthesis
The structure of 3-(Quinolin-2-yl)propan-1-ol, featuring a reactive hydroxyl group and an aromatic quinoline (B57606) system, makes it a valuable building block for constructing more complex molecular architectures. The quinoline moiety itself is a privileged scaffold found in numerous natural products and biologically active compounds. beilstein-journals.org The propanol (B110389) side chain offers a site for chemical modification, allowing for its incorporation into larger, more intricate structures.
One primary application is the conversion of the terminal alcohol into a good leaving group, such as a methanesulfonate (B1217627) (mesylate) or tosylate. This transformation primes the molecule for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. For instance, the related compound 3-(quinolin-2-yl)propyl methanesulfonate is utilized as a key intermediate in the synthesis of bioactive molecules. The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing further pathways for synthetic diversification. smolecule.comchemsrc.com These oxidized derivatives can then participate in reactions like reductive amination, esterification, or amide bond formation.
Moreover, the quinoline ring system can be subjected to various transformations. While the 2-substituted pattern is common, further functionalization on the benzene (B151609) portion of the quinoline ring is feasible, leading to polysubstituted derivatives. organic-chemistry.orgacs.orgnih.gov For example, Povarov multicomponent reactions (MCR) have been used to create complex tetrahydroquinolines which are then oxidized to the corresponding quinolines, demonstrating a pathway to build upon the core structure. beilstein-journals.orgnih.gov The synthesis of compounds like 3-(6-bromo-2-(4-chlorophenyl)quinolin-3-yl)propan-1-ol highlights how the fundamental propanol-quinoline structure can be elaborated to create precursors for even more complex targets. beilstein-journals.org
Table 1: Examples of Synthetic Transformations and Resulting Compounds
| Starting Material Derivative | Reaction Type | Resulting Compound Class | Potential Applications |
|---|---|---|---|
| This compound | Oxidation | 3-(Quinolin-2-yl)propanal | Heterocyclic synthesis, Imine formation |
| This compound | Oxidation | 3-(Quinolin-2-yl)propanoic acid | Amide coupling, Esterification |
| This compound | Mesylation/Tosylation | 3-(Quinolin-2-yl)propyl mesylate/tosylate | Nucleophilic substitution intermediates |
| Substituted Anilines/Aldehydes | Povarov Reaction/Oxidation | Complex quinoline derivatives | Bioactive molecule synthesis |
Exploration in Coordination Chemistry and Metal Complexation
The field of coordination chemistry offers significant opportunities for the application of this compound. colab.ws The molecule possesses two potential coordination sites: the nitrogen atom of the quinoline ring and the oxygen atom of the terminal hydroxyl group. This arrangement allows it to act as a bidentate ligand, chelating to a metal center to form a stable six-membered ring. The formation of such metal complexes can dramatically alter the electronic, optical, and catalytic properties of both the ligand and the metal ion.
Quinoline-based ligands are well-known for forming stable complexes with a variety of transition metals, including palladium, copper, ruthenium, and iron. researchgate.netrsc.orgnih.gov These complexes have found use in catalysis, materials science, and as potential therapeutic agents. colab.ws For example, quinoline-based ligands have been employed in palladium-catalyzed C-H activation reactions. While direct studies on this compound might be limited, the behavior of analogous structures, such as isatinic quinolyl hydrazones and 8-hydroxyquinoline, demonstrates the strong chelating ability of the quinoline nitrogen in conjunction with a nearby donor atom. nih.govresearchgate.net The reaction of 5,8-quinolinediones with metal centers in alcohol solvents has been shown to result in coordination-assisted formation of ortho-quinone complexes, where the metal coordinates in a bidentate fashion to the pyridine (B92270) nitrogen and an adjacent oxygen. rsc.orgrsc.org
The specific geometry and stability of complexes formed with this compound would depend on the metal ion's size, charge, and preferred coordination number. This opens avenues for designing novel catalysts or functional materials where the metal's reactivity is tuned by the quinoline-propanol ligand.
Table 2: Potential Coordination Modes of this compound
| Metal Ion Example | Potential Coordination Sites | Resulting Chelate Ring Size | Potential Application of Complex |
|---|---|---|---|
| Pd(II) | Quinoline-N, Alcohol-O | 6-membered | Catalysis (e.g., cross-coupling) |
| Cu(II) | Quinoline-N, Alcohol-O | 6-membered | Antimicrobial materials, Catalysis |
| Ru(II) | Quinoline-N, Alcohol-O | 6-membered | Photochemical applications, Anticancer agents |
| Fe(III) | Quinoline-N, Alcohol-O | 6-membered | Bio-inorganic modeling, Magnetic materials |
Development of Novel Materials with Specific Photophysical or Electrical Properties (e.g., Fluorescence, Conductivity)
The quinoline scaffold is an intrinsically fluorescent group and is a core component of many luminescent materials. nih.govmdpi.com Consequently, this compound is a promising candidate for the development of novel materials with tailored photophysical or electrical properties. The quinoline moiety acts as a chromophore, and its absorption and emission properties can be tuned by substitution on the heterocyclic ring. unesp.br The propanol tail provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into a polymer matrix.
Research on various quinoline derivatives has demonstrated their utility in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. nih.govmdpi.commdpi.com For instance, quinolinol-based dimeric indium complexes show tunable emission spectra, and their quantum yields are influenced by substituents on the quinoline ring. mdpi.com Other studies have shown that introducing groups like amino or phenyl to the quinoline core can significantly shift emission wavelengths and enhance fluorescence quantum yields. unesp.br Materials based on quinoline can exhibit aggregation-induced delayed fluorescence, a property valuable for highly efficient OLEDs. researchgate.net
By incorporating this compound into polymers or larger conjugated systems, it is conceivable to create materials with interesting properties. For example, polymerization via the alcohol function could lead to polyesters or polyethers where the fluorescent quinoline units are regularly spaced along the polymer backbone. Such materials could find applications as fluorescent sensors, where binding of an analyte to the quinoline nitrogen or the polymer chain modulates the fluorescence output. The conductivity of such materials could also be explored, as π-stacking interactions between the quinoline rings in a solid-state assembly might facilitate charge transport.
Interdisciplinary Research for Advanced Chemical Biology Applications
The intersection of chemistry and biology provides a fertile ground for exploring the applications of this compound. Quinoline derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. tandfonline.comrsc.orgresearchgate.net This inherent bioactivity makes this compound and its derivatives attractive candidates for drug discovery programs and as tools for chemical biology research.
The compound can serve as a scaffold for generating libraries of related molecules to be screened for specific biological targets. For example, the hydroxyl group can be used to attach the quinoline moiety to other pharmacophores or to solubilizing groups to improve pharmacokinetic properties. The quinoline ring itself can interact with biological macromolecules, for instance by intercalating with DNA or binding to the active sites of enzymes. smolecule.com The related compound 3-Amino-1-(quinolin-2-yl)propan-1-ol, for example, is believed to function by intercalating with DNA and may also interact with enzymes involved in cell proliferation. smolecule.com
Furthermore, the fluorescent nature of the quinoline core can be exploited to develop probes for bioimaging. nih.govmdpi.com By attaching a targeting group to the propanol chain, this compound could be converted into a fluorescent probe that selectively accumulates in specific cells or organelles, allowing for their visualization by fluorescence microscopy. The sensitivity of quinoline fluorescence to its local environment, such as pH or the presence of metal ions, could also be harnessed to create sensors for monitoring biological processes in real-time. nih.govacs.org
Unexplored Reactivities and Synthetic Transformations of this compound
Beyond its established roles, this compound holds potential for a range of synthetic transformations that remain largely unexplored. The unique combination of a quinoline ring, a flexible alkyl chain, and a primary alcohol invites investigation into novel reaction pathways.
Oxidative Cyclization and Annulation: The alcohol could be oxidized to the corresponding carboxylic acid, which could then undergo intramolecular cyclization reactions under the right conditions to form novel fused heterocyclic systems. For example, Friedel-Crafts type acylation could lead to a new ring fused to the quinoline system.
C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could be applied to this molecule. The alkyl chain possesses several C-H bonds (at the α, β, and γ positions relative to the quinoline ring) that could potentially be functionalized. This would allow for the direct introduction of new substituents without the need for pre-functionalization, offering a more atom-economical approach to new derivatives.
Photochemical Reactions: The quinoline ring is photoactive. It can act as a photobase, becoming significantly more basic in its excited state. acs.org This property could be exploited to catalyze proton-transfer reactions or to control pH-sensitive processes with light. Furthermore, photochemical cycloadditions involving the quinoline ring could lead to the synthesis of complex polycyclic structures.
Ring-Opening and Rearrangement Reactions: Under certain conditions, the pyridine part of the quinoline ring can undergo ring-opening reactions. This could provide access to functionalized aniline (B41778) derivatives that are difficult to synthesize by other means. Similarly, rearrangements of the quinoline skeleton, possibly mediated by acid or light, could yield novel isomeric heterocycles. researchgate.net
Table 3: Summary of Potential Unexplored Transformations
| Reaction Class | Specific Transformation | Potential Product Type |
|---|---|---|
| Oxidative Cyclization | Intramolecular acylation of the derived carboxylic acid | Fused polycyclic ketone |
| C-H Activation | Pd-catalyzed arylation of the propyl chain | Aryl-substituted quinoline propanol |
| Photochemistry | Excited-state proton transfer | Control of pH-dependent reactions |
| Rearrangement | Acid-catalyzed skeletal rearrangement | Isomeric heterocyclic scaffolds |
Q & A
Basic Research Questions
Q. How can the molecular structure of 3-(Quinolin-2-yl)propan-1-ol be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids . Ensure high-resolution data (R factor < 0.05) to resolve quinoline ring geometry and propanol chain conformation. For example, similar quinoline derivatives were analyzed using Acta Crystallographica protocols .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow GHS guidelines:
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (P403+P233) .
- PPE : Use nitrile gloves, goggles, and fume hoods (P280).
- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing (P305+P351+P338) .
Q. How can NMR and mass spectrometry validate the purity of this compound?
- Methodological Answer :
- NMR : Compare and spectra with NIST reference data . Key signals: quinoline aromatic protons (δ 7.5–8.9 ppm) and propanol CH groups (δ 1.6–3.5 ppm).
- MS : Electrospray ionization (ESI+) should show [M+H] at m/z 203.3. Monitor for impurities (e.g., oxidation products) via HPLC with a C18 column (retention time ~12 min under acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of quinoline-propanol derivatives?
- Methodological Answer :
- Modifications : Introduce substituents at the quinoline 4-position (e.g., methyl, fluoro) to enhance lipophilicity .
- Assays : Test antiplasmodial activity via Plasmodium falciparum IC assays . Include positive controls (e.g., chloroquine) and validate cytotoxicity in HEK293 cells .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding to Plasmodium lactate dehydrogenase .
Q. What synthetic routes are most efficient for producing this compound with high enantiomeric excess?
- Methodological Answer :
- Route 1 : Catalytic hydrogenation of 3-(quinolin-2-yl)propanal using Pd/C (5% w/w) under 50 psi H. Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4) .
- Route 2 : Asymmetric reduction of ketone intermediates with chiral catalysts (e.g., (R)-BINAP-RuCl) to achieve >90% ee .
Q. How can contradictory spectral data for this compound be resolved during characterization?
- Methodological Answer :
- Step 1 : Verify solvent effects (e.g., CDCl vs. DMSO-d shifts quinoline protons by ±0.3 ppm) .
- Step 2 : Cross-validate with high-resolution MS (HRMS) to rule out isobaric impurities .
- Step 3 : Reproduce crystallization conditions (e.g., slow evaporation from ethanol) to eliminate polymorphic interference .
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
